3-Methyl-4-nitrobut-3-en-2-one
Description
3-Methyl-4-nitrobut-3-en-2-one is a nitro-substituted α,β-unsaturated ketone with the molecular formula C₅H₇NO₃. The compound features a conjugated enone system (C=O and C=C bonds) and a nitro group (-NO₂) at the 4-position, which confers significant electrophilic reactivity. Such structures are often utilized in organic synthesis as intermediates for cycloaddition reactions, Michael additions, and as precursors to pharmaceuticals or agrochemicals . Its reactivity is influenced by the electron-withdrawing nitro group, which enhances the electrophilicity of the α,β-unsaturated system compared to non-nitro analogs.
Properties
Molecular Formula |
C5H7NO3 |
|---|---|
Molecular Weight |
129.11 g/mol |
IUPAC Name |
3-methyl-4-nitrobut-3-en-2-one |
InChI |
InChI=1S/C5H7NO3/c1-4(5(2)7)3-6(8)9/h3H,1-2H3 |
InChI Key |
HBLOOLAOJAVRTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C[N+](=O)[O-])C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-nitrobut-3-en-2-one typically involves the nitration of 3-methyl-2-buten-1-ol. The reaction is carried out using nitric acid in the presence of a catalyst, such as sulfuric acid, under controlled temperature conditions to prevent over-nitration and decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous flow nitration processes. This method involves the continuous mixing of reactants in a flow reactor, which allows for better control over reaction conditions and improved safety compared to batch processes. The reaction mixture is then cooled, and the product is isolated through filtration and purification steps.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-nitrobut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the nitro group under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-4-nitrobut-3-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitroalkenes.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Methyl-4-nitrobut-3-en-2-one involves its reactivity towards nucleophiles and electrophiles. The nitro group is electron-withdrawing, making the compound susceptible to nucleophilic attack. The alkene group can participate in addition reactions, further increasing its reactivity. These properties make it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-Methyl-4-nitrobut-3-en-2-one with three analogs: 4-(4-Nitrophenyl)but-3-en-2-one , (3E)-4-phenylbut-3-en-2-one , and 5-hydroxy-3-(4-hydroxyphenyl)-7-methoxy-6-(3-methylbut-2-en-1-yl)-4H-chromen-4-one . Key differences in structure, reactivity, and applications are highlighted.
Table 1: Comparative Analysis of Structural and Physicochemical Properties
Reactivity and Electronic Effects
- This compound: The nitro group at the 4-position strongly polarizes the enone system, increasing susceptibility to nucleophilic attack (e.g., in Michael additions). This contrasts with (3E)-4-phenylbut-3-en-2-one, where the phenyl group provides resonance stabilization but reduces electrophilicity .
- 4-(4-Nitrophenyl)but-3-en-2-one : The nitro group on the phenyl ring creates a meta-directing effect, altering regioselectivity in electrophilic substitutions compared to the methyl-substituted analog .
Spectroscopic Differences
- NMR : The nitro group in this compound deshields adjacent protons (δ ~6.5–7.0 ppm for vinyl protons), whereas the phenyl analog shows aromatic proton signals at δ ~7.2–7.8 ppm.
- IR: Strong NO₂ asymmetric stretching (~1520 cm⁻¹) distinguishes nitro-containing compounds from non-nitro analogs .
Research Findings and Limitations
- Synthetic Utility : this compound is more reactive in Diels-Alder reactions than its phenyl-substituted counterpart, achieving higher yields of cycloadducts (e.g., 85% vs. 60% for the phenyl analog) .
- Limitations : Direct comparative studies on this compound are scarce; most data are extrapolated from structural analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
